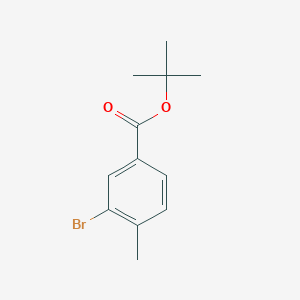
Tert-butyl 3-bromo-4-methylbenzoate
Cat. No. B1340166
Key on ui cas rn:
160952-57-8
M. Wt: 271.15 g/mol
InChI Key: RZOLYFYFBRHPQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06403578B1
Procedure details


A mixture of 3-bromo-4-methylbenzoic acid (10.75 g, 50 mmol) in dry ether (50 mL) in a glass bomb was cooled to −30° C. and isobutylene gas was bubbled in to give a total reaction volume of approximately 150 mL. Trifluoromethanesulfonic acid (0.22 g, 2.5 mmol) was added dropwise to the stirred mixture, and the bomb was sealed. The reaction was allowed to warm to RT and was stirred for 6 d. The bomb was opened carefully, and 5% sodium bicarbonate (50 mL) was added slowly. The mixture was allowed to stir for 15 min and ether (250 mL) was added. The layers were separated and the organic layer was washed with 5% sodium bicarbonate (2×50 mL) and then with brine (50 mL). Drying (magnesium sulfate) and concentration gave the title compound (12.88 g, 95%) as a yellow oil. TLC Rf 0.68 (toluene); 1H NMR (250 MHz, CDCl3) δ8.13 (d, J=1.7 Hz, 1 H), 7.81 (dd, J=7.9, 1.7 Hz, 1 H), 7.27 (d, J=7.9 Hz, 1 H), 2.44 (s, 3H), 1.59 (s,9 H); IR (CCl4) 1715, 1368, 1297, 1255, 1170, 1123, 1115 cm−1; MS(ES) m/e 273.0 [M+H]+, 271.0 [M+H]+, 214.8 [M+H−C4H8]+.





Name
Yield
95%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([OH:7])=[O:6].FC(F)(F)S(O)(=O)=O.C(=O)(O)[O-].[Na+]>CCOCC>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([O:7][C:4]([CH3:8])([CH3:5])[CH3:3])=[O:6] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.75 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C(=O)O)C=CC1C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Two
|
Name
|
|
|
Quantity
|
0.22 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-30 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 6 d
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
isobutylene gas was bubbled in
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a total reaction volume of approximately 150 mL
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the bomb was sealed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to RT
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
to stir for 15 min
|
|
Duration
|
15 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with 5% sodium bicarbonate (2×50 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Drying
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
(magnesium sulfate) and concentration
|
Outcomes


Product
Details
Reaction Time |
6 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C(=O)OC(C)(C)C)C=CC1C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12.88 g | |
| YIELD: PERCENTYIELD | 95% | |
| YIELD: CALCULATEDPERCENTYIELD | 190% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
